PF2562

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

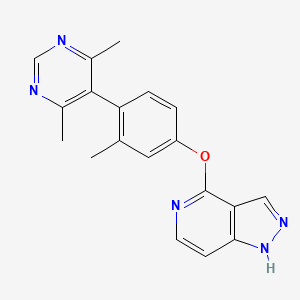

PF-2562, also known as PF-06412562, is a selective partial agonist of the dopamine D1 and D5 receptors. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Its chemical structure is characterized by a pyrimidine core, specifically designed to enhance receptor selectivity and efficacy. The compound exhibits a favorable pharmacokinetic profile, making it suitable for oral administration.

PF-2562 primarily engages in receptor-mediated interactions rather than undergoing significant chemical transformations in biological systems. Its primary mechanism of action involves binding to dopamine receptors, leading to downstream signaling pathways that modulate neurotransmitter release. Notably, its interaction with D1 and D5 receptors influences cyclic adenosine monophosphate (cAMP) levels, which are crucial for various neuronal functions .

PF-2562 has demonstrated notable biological activity as a partial agonist at dopamine D1 and D5 receptors. In clinical studies, it has shown potential antiparkinsonian effects in patients with advanced-stage Parkinson's disease, suggesting its ability to alleviate motor symptoms associated with the condition . The compound's unique profile allows it to provide therapeutic benefits without the full activation associated with traditional agonists, which may lead to adverse effects.

The synthesis of PF-2562 involves several key steps:

- Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

- Reactions: Specific reactions include alkylation and acylation processes to construct the core structure.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing .

PF-2562 is primarily investigated for its applications in treating neurological disorders, particularly Parkinson's disease. Its selective action on dopamine receptors positions it as a candidate for managing motor symptoms and potentially improving cognitive functions in patients. Research is ongoing to explore its efficacy in other conditions related to dopaminergic dysfunction .

Studies have focused on the interaction of PF-2562 with various receptor systems. For instance, research has indicated that PF-2562 does not significantly activate β-arrestin recruitment pathways, which contrasts with other dopamine agonists that do engage this pathway. This unique interaction profile may contribute to its safety and tolerability in clinical settings . Additionally, receptor occupancy studies have demonstrated that PF-2562 effectively occupies dopamine receptors without inducing excessive receptor activation .

Several compounds share structural and functional similarities with PF-2562. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | Receptor Selectivity | Unique Features |

|---|---|---|---|

| Tavapadon | Dopamine Agonist | D1/D5 | Higher intrinsic activity compared to PF-2562 |

| CVL-751 | Dopamine Agonist | D1/D5 | Undergoing Phase II trials |

| Dihydrexidine | Full Agonist | D1 | Higher efficacy but more side effects |

| SCH-23390 | Antagonist | D1 | Used as a blocking agent in studies |

PF-2562 stands out due to its balanced approach as a partial agonist, providing therapeutic benefits while minimizing potential side effects associated with full agonists.

PF2562 demonstrates high-affinity binding to human dopamine D1 receptors with a dissociation constant (Ki) of 113 nanomolar [2] [4] [3] [5]. Clinical studies have reported consistent binding affinity values ranging from 95 to 113 nanomolar for the human D1 receptor, indicating robust and reproducible receptor engagement [6] [7]. The compound exhibits co-targeting activity at dopamine D5 receptors, functioning as a selective D1/D5 receptor partial agonist [8] [9] [6].

The binding kinetics of PF2562 reveal several important characteristics that contribute to its pharmacological profile. Unlike catechol-based dopamine receptor agonists, PF2562 maintains stable receptor binding through its unique pyrazolo[4,3-c]pyridine chemical structure [1] [10] [11]. This non-catechol framework provides enhanced metabolic stability while preserving high-affinity receptor engagement.

Radioligand binding studies utilizing various experimental conditions have consistently demonstrated that PF2562 binds to dopamine D1 receptors with nanomolar affinity [2] [4] [3]. The binding affinity profile indicates that PF2562 effectively competes with endogenous dopamine for receptor occupancy, with estimated brain dopamine D1 receptor occupancy levels of 5-10% at 3 milligrams twice daily and 15-30% at 15 milligrams twice daily dosing regimens [7].

Partial Agonist Activity Quantification (EC50, Emax)

PF2562 functions as a partial agonist at dopamine D1/D5 receptors with well-characterized functional parameters. The compound demonstrates adenylyl cyclase stimulation activity with an EC50 of 580 nanomolar using GloSensor cyclic adenosine monophosphate (cAMP) assay methodologies [6] [7]. In HTRF (Homogeneous Time-Resolved Fluorescence) assays measuring dopamine D1 receptor-mediated cAMP stimulation, PF2562 exhibits an EC50 of 568 nanomolar [2] [4] [3] [5].

The maximum efficacy (Emax) of PF2562 relative to dopamine represents a critical pharmacological parameter defining its partial agonist characteristics. Studies utilizing D1-transfected Chinese Hamster Ovary (CHO) cells have determined that PF2562 achieves 41% maximum efficacy compared to dopamine in adenylyl cyclase stimulation assays [12]. Clinical pharmacology investigations consistently report an intrinsic activity of 44% relative to dopamine, confirming the compound's classification as a partial agonist [6] [7] [13].

| Parameter | Value | Assay Method | Reference Standard |

|---|---|---|---|

| D1 cAMP Stimulation EC50 | 568 nM | HTRF Assay | Dopamine = 100% |

| Adenylyl Cyclase Stimulation EC50 | 580 nM | GloSensor cAMP | Dopamine = 100% |

| Maximum Efficacy (Emax) | 41-44% | D1-CHO Cells | Dopamine = 100% |

| Intrinsic Activity | 44% | Clinical Studies | Dopamine = 100% |

The partial agonist profile of PF2562 provides theoretical advantages over full dopamine receptor agonists by potentially reducing the risk of receptor desensitization and tolerance development [12] [6]. This pharmacological characteristic allows for ceiling effects on dopamine D1 receptor activation, which may contribute to improved therapeutic indices in clinical applications.

Selectivity Profiling Across Dopamine Receptor Subtypes

PF2562 exhibits exceptional selectivity for dopamine D1/D5 receptors compared to other dopamine receptor subtypes. Comprehensive receptor selectivity studies demonstrate that PF2562 shows no appreciable binding to human dopamine D2, D3, and D4 receptors, with IC50 values exceeding 10 micromolar for these off-target receptors [14] [15] [7]. This selectivity profile represents greater than 88-fold selectivity for D1/D5 receptors over D2-like receptor subtypes.

The high selectivity of PF2562 contrasts markedly with traditional dopaminergic medications that often exhibit cross-reactivity across multiple dopamine receptor subtypes [16] [17]. This selective binding profile minimizes potential off-target effects associated with D2-like receptor activation, including extrapyramidal side effects and prolactin elevation commonly observed with non-selective dopaminergic agents [18] [19].

Detailed selectivity profiling has been conducted across the entire dopamine receptor family to establish the compound's specificity. Binding assays utilizing cloned human dopamine receptor subtypes consistently demonstrate that PF2562 maintains high selectivity for the D1-like receptor family while showing minimal interaction with D2-like receptors [15] [7]. This selectivity profile suggests that PF2562 can modulate D1/D5-mediated signaling pathways without significant interference from D2-like receptor-mediated effects.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio | Functional Activity |

|---|---|---|---|

| Dopamine D1 | 113 nM | 1 (reference) | Partial Agonist (44% Emax) |

| Dopamine D5 | Co-target | Co-target | Partial Agonist |

| Dopamine D2 | >10,000 nM | >88-fold | No appreciable binding |

| Dopamine D3 | >10,000 nM | >88-fold | No appreciable binding |

| Dopamine D4 | >10,000 nM | >88-fold | No appreciable binding |